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molecular formula C9H10ClN3O B8446928 1-(6-Chloropyrimidin-4-yl)-4-piperidone

1-(6-Chloropyrimidin-4-yl)-4-piperidone

Cat. No. B8446928
M. Wt: 211.65 g/mol
InChI Key: REYWLKSNFQWTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06225324B1

Procedure details

A solution of 1-(6-chloropyrimidin-4-yl)-4-piperidone ethylene ketal (2 g, 7.83 mmol) in acetone (25 ml) and 1 N HCl (25 ml) was stirred for 18 hr. The acetone was removed in vacuo and the mixture made basic with saturated sodium carbonate. The mixture was extracted twice with ethyl acetate. The extracts were combined, dried with brine, and concentrated in vacuo to give 1-(6-chloropyrimidin-4-yl)-4-piperidone as a white powder (1.6 g, 96.6%, mp: 100-103° C.).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1O[C:4]2([CH2:9][CH2:8][N:7]([C:10]3[CH:15]=[C:14]([Cl:16])[N:13]=[CH:12][N:11]=3)[CH2:6][CH2:5]2)[O:3]C1>CC(C)=O.Cl>[Cl:16][C:14]1[N:13]=[CH:12][N:11]=[C:10]([N:7]2[CH2:6][CH2:5][C:4](=[O:3])[CH2:9][CH2:8]2)[CH:15]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1COC2(CCN(CC2)C2=NC=NC(=C2)Cl)O1
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetone was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=N1)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 96.6%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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